Cefditoren Pivoxil Delta2

Descripción general

Descripción

Delta2-Cefditoren Pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Aplicaciones Científicas De Investigación

Tratamiento de la Neumonía

Cefditoren pivoxil, la forma activa de Cefditoren Pivoxil Delta2, exhibe una alta actividad antimicrobiana contra Streptococcus pneumoniae . Se ha descubierto que tiene una buena eficacia terapéutica contra la neumonía aguda causada por S. pneumoniae . El medicamento es eficaz en las dosis aprobadas en adultos y niños .

Perfiles de Farmacocinética/Farmacodinamia (PK/PD)

Las características PK/PD de Cefditoren pivoxil han sido estudiadas ampliamente. En un estudio, se encontró que tanto f AUC 24 /MIC como f C max /MIC estaban bien correlacionados con la eficacia bactericida .

Tratamiento de las Infecciones del Tracto Respiratorio

Cefditoren pivoxil se utiliza en todo el mundo para tratar diversas enfermedades infecciosas, como las infecciones del tracto respiratorio . Tiene un amplio espectro de actividad antibacteriana contra bacterias Gram-negativas, incluyendo Haemophilus influenzae, Moraxella catarrhalis y Klebsiella pneumoniae .

Tratamiento de la Otitis Media

La otitis media, una infección del oído medio, también se puede tratar con Cefditoren pivoxil . Su seguridad en los niños está bien establecida .

Tratamiento de las Infecciones de la Piel

Cefditoren pivoxil es eficaz en el tratamiento de infecciones cutáneas no complicadas . Tiene actividad antibacteriana contra bacterias Gram-positivas, incluyendo Streptococcus pyogenes y Staphylococcus aureus

Mecanismo De Acción

Target of Action

Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .

Result of Action

Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .

Action Environment

The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .

Análisis Bioquímico

Biochemical Properties

Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of Delta2-Cefditoren Pivoxil results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

Delta2-Cefditoren Pivoxil has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of Delta2-Cefditoren Pivoxil involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .

Temporal Effects in Laboratory Settings

The effects of Delta2-Cefditoren Pivoxil change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .

Dosage Effects in Animal Models

In animal models, the effects of Delta2-Cefditoren Pivoxil vary with different dosages. A study showed that Delta2-Cefditoren Pivoxil has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

Delta2-Cefditoren Pivoxil is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Transport and Distribution

Delta2-Cefditoren Pivoxil is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Subcellular Localization

As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:

- Formation of the cephem nucleus.

- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.

- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.

- Incorporation of the methoxyimino group for stability against beta-lactamases.

- Attachment of the pivoxil ester group to enhance oral bioavailability .

Industrial Production Methods: The industrial production of Delta2-Cefditoren Pivoxil involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:

- Synthesis of the active pharmaceutical ingredient (API).

- Formulation of the API into a solid pharmaceutical form.

- Quality control and validation to ensure the final product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the beta-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Esterases in the body.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Cefditoren: The active form after hydrolysis.

Degradation Products: Various degradation

Actividad Biológica

Delta2-Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens. This article provides a comprehensive overview of its biological activity, including pharmacokinetic and pharmacodynamic properties, efficacy against various bacterial strains, and relevant case studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : Delta2-Cefditoren pivoxil is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug is prodrug that is converted to its active form, cefditoren, in the body. The elimination half-life is approximately 1-2 hours, allowing for flexible dosing regimens.

Pharmacodynamics : The efficacy of Delta2-Cefditoren pivoxil is primarily determined by its time above the minimum inhibitory concentration (%fT>MIC). Studies suggest that a target %fT>MIC of 40% is necessary for bacteriostasis, while a target of 70% is required for maximal bactericidal activity. The cumulative fraction of response (CFR) serves as an important indicator of treatment success, reflecting the probability of achieving therapeutic targets across different bacterial strains.

Efficacy Against Bacterial Strains

Research has shown that Delta2-Cefditoren pivoxil demonstrates potent activity against various strains of Enterobacteriaceae , which are commonly implicated in community-acquired infections. A study utilizing Monte Carlo simulations evaluated the probability of target attainment (PTA) and CFR for different dosing regimens:

| Dosing Regimen | Target %fT>MIC | CFR (%) for Bacteriostatic Activity | CFR (%) for Bactericidal Activity |

|---|---|---|---|

| 200 mg q12h | >40% | <80% | <90% |

| 400 mg q12h | >40% | ≥80% | <90% |

| 400 mg q24h | >40% | ≥80% | <90% |

The results indicate that while higher doses improve bacteriostatic activity, achieving bactericidal efficacy remains challenging due to high MIC values observed in resistant strains .

Case Studies and Clinical Findings

Several clinical studies have assessed the effectiveness of Delta2-Cefditoren pivoxil in treating infections. Notably:

- Urinary Tract Infections (UTIs) : In a cohort study involving patients with uncomplicated acute pyelonephritis, Delta2-Cefditoren pivoxil was administered as a switch therapy post-intravenous treatment. The results indicated that while the drug showed adequate bacteriostatic activity, bactericidal efficacy was limited in cases with higher MICs .

- Respiratory Tract Infections : Another study evaluated the use of Delta2-Cefditoren pivoxil in patients with community-acquired pneumonia. The findings suggested that the drug was effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae but less effective against resistant strains .

Propiedades

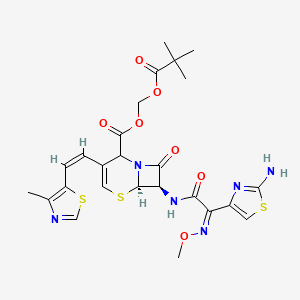

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.